Ethyl 2-furoate

Overview

Description

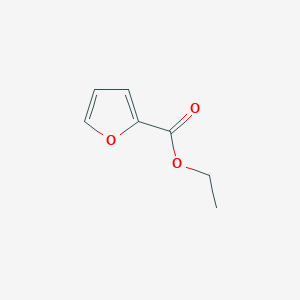

Ethyl 2-furoate (ethyl furan-2-carboxylate, CAS 614-99-3) is an ester derived from furan-2-carboxylic acid, characterized by an ethyl group attached to the carboxylate moiety. It is widely utilized in organic synthesis, polymer chemistry, and food science due to its versatile reactivity and aromatic properties. Key applications include:

- Organic Synthesis: As a precursor in Meerwein arylation reactions to form hinged aromatic intermediates (yield: 32%) .

- Polymer Chemistry: A monomer for synthesizing biobased polyesters like poly(1,12-dodecylene 5,5′-isopropylidene-bis(this compound)) (PDDbF), which exhibits high flexibility and thermal stability (Tm = 72°C, Tg = -45°C) .

- Food and Beverage: Contributes to balsamic, caramel, and toasty notes in aged Spanish sparkling wines (Cava), with concentrations increasing during storage (R² > 0.66 correlation with aging time) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-furoate is typically synthesized through the esterification of 2-furoic acid with ethanol. This reaction is catalyzed by acid catalysts such as sulfuric acid. The reaction conditions generally involve heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is produced from furfural. The process involves the oxidation of furfural to 2-furoic acid, followed by esterification with ethanol. This method is efficient and yields high purity this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 2-furoic acid.

Reduction: It can be reduced to form ethyl 2-furanmethanol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed:

Oxidation: 2-Furoic acid.

Reduction: Ethyl 2-furanmethanol.

Substitution: Depending on the nucleophile, various substituted furan derivatives can be formed

Scientific Research Applications

Production Methods

Ethyl 2-furoate is typically synthesized from furfural through a two-step process:

- Oxidation of furfural to produce 2-furoic acid.

- Esterification of 2-furoic acid with ethanol to yield this compound .

Flavoring Agent

This compound is primarily used in the food industry as a flavoring agent. It is known for imparting fruity flavors reminiscent of berries and wine. Its use, however, is not included in the Generally Recognized As Safe (GRAS) list by the U.S. Federal Register .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to produce various furan derivatives and other chemical compounds through reactions such as:

- Thermal Decomposition: A study explored the thermal unimolecular decomposition of this compound, revealing its reactivity under high temperatures (500-1500 K) and its interaction with hydroxyl radicals. The major decomposition pathway leads to the formation of ethylene and 2-furoic acid .

- Catalytic Reactions: this compound can participate in catalytic reactions involving biomass-derived chemicals, contributing to the production of biofuels and other valuable chemicals .

Research Applications

Recent studies have focused on the kinetics and mechanisms associated with this compound's thermal pyrolysis and its reactivity towards hydroxyl radicals. These investigations are crucial for understanding its behavior under various environmental conditions, which has implications for both industrial applications and environmental safety .

Case Study 1: Thermal Decomposition

A theoretical study on the thermal decomposition of this compound examined its behavior at elevated temperatures. The researchers used advanced computational methods to predict reaction pathways and rate constants, providing insights into its stability and potential applications in combustion chemistry .

Case Study 2: Flavoring Evaluation

In a flavoring evaluation study, this compound was analyzed for its sensory properties when used in various food formulations. The results indicated that it effectively mimicked berry flavors, leading to its recommendation for use in specific flavor compositions despite regulatory limitations .

Mechanism of Action

The mechanism of action of ethyl 2-furoate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to exert its effects through modulation of oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Methyl 2-Furoate (CAS 611-13-2)

- Physical Properties : Liquid at room temperature, unlike this compound (solid). Higher solubility in ethyl acetate (0.71 g/mL) compared to this compound, making it preferable for catalytic gas-phase reactions .

- Applications :

- Synthesis: Typically prepared via esterification of furan-2-carboxylic acid with methanol, differing from this compound’s synthesis via chloroethylation and acetylation .

Ethyl 3-(2-Furyl)Propanoate (CAS W243507)

- Structure and Reactivity: Features a propanoate chain with a furyl substituent, enhancing its hydrophobicity and stability in hydrophobic matrices like fats .

- Applications : Primarily used in flavor formulations for baked goods and dairy products due to its fruity aroma.

Ethyl 2-Cyano-3-(2-Furanyl)Acrylate (CAS 603-85-0)

- Functional Groups: The cyano group increases electrophilicity, enabling nucleophilic addition reactions.

- Applications : Intermediate in pharmaceuticals and agrochemicals, unlike this compound’s broader industrial use .

5,5′-Isopropylidene-Bis(this compound) (DEBF)

Comparative Data Table

Research Findings and Industrial Relevance

- Solubility and Reactivity : Mthis compound’s liquid state and higher solubility make it more suitable for continuous-flow catalytic processes, whereas this compound’s solid form requires dissolution in solvents like ethyl acetate for reactions .

- Sensory Roles : this compound’s higher molecular weight contributes to its persistence in aged wines, while mthis compound’s volatility enhances its impact in fresh beverages .

- Material Science : DEBF-based polyesters demonstrate superior flexibility compared to polymers derived from shorter-chain furoates, highlighting the role of the ethyl group in tuning material properties .

Biological Activity

Ethyl 2-furoate, a carboxylic ester derived from 2-furoic acid, has garnered attention in various fields, including pharmaceuticals, food additives, and agricultural applications. This article explores the biological activity of this compound, including its synthesis, biological properties, and potential applications.

This compound (CHO) is characterized by its furan ring structure, which contributes to its reactivity and biological activity. It is commonly used in the flavoring and fragrance industries due to its pleasant aroma and taste profile. The compound's synthesis typically involves the esterification of 2-furoic acid with ethanol.

Antimicrobial Properties

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for use in food preservation and as a natural pesticide. For instance, research indicates that this compound has effective antifungal activity against common food spoilage fungi such as Aspergillus niger and Penicillium chrysogenum .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. This compound has been found to possess repellent effects against certain insect species. Its efficacy as a natural insecticide can be attributed to its ability to disrupt the normal behavior of insects, making it a promising alternative to synthetic pesticides .

Case Studies

- Food Preservation : A study investigated the use of this compound as a natural preservative in food products. Results demonstrated that incorporating this compound significantly reduced microbial load and extended shelf life without affecting sensory qualities .

- Agricultural Applications : Research highlighted the effectiveness of this compound in managing pest populations in crops. Field trials indicated a marked decrease in pest incidence when plants were treated with formulations containing this compound .

Synthesis Methods

This compound can be synthesized through several methods:

- Esterification : The most common method involves reacting 2-furoic acid with ethanol in the presence of an acid catalyst.

- Green Chemistry Approaches : Recent studies emphasize environmentally friendly synthesis routes using solid acid catalysts, which enhance yield while minimizing waste .

Research Findings

A comprehensive review of literature reveals various aspects of this compound's biological activity:

Q & A

Basic Research Questions

Q. What are the primary factors influencing Ethyl 2-furoate concentration in wine, and how can they be experimentally controlled?

this compound levels in wine are significantly influenced by grape variety and malolactic fermentation (MLF), while yeast strain and yeast-MLF interactions show negligible effects . To isolate these variables:

- Use controlled fermentation batches with identical yeast strains but varying grape varieties (e.g., Cabernet Sauvignon vs. Merlot).

- Compare MLF-induced vs. non-MLF wines while maintaining consistent yeast and grape parameters.

- Quantify concentrations via GC-MS and reference Table 4 from López et al. (2011) for baseline comparisons .

Q. How can the odor profile of this compound be systematically analyzed and compared to structurally similar esters?

Odor profiling requires a combination of:

- Gas chromatography-olfactometry (GC-O) to isolate and identify volatile compounds.

- Sensory panels trained to evaluate descriptors like "sweet," "acid," and "urinous" (distinct from methyl/allyl furoates’ "decayed" notes) .

- Radar charts to visualize odor quality correlations across compounds (e.g., this compound vs. mthis compound) .

Q. What synthetic routes are recommended for this compound derivatives, and how can regioselectivity be ensured?

While direct synthesis of this compound is not detailed in the evidence, derivative synthesis (e.g., Ethyl 5-(1-Chloroethyl)-2-Furoate) involves:

- Catalyzed esterification : Using anhydrous ZnCl₂ in chlorinated solvents at controlled temperatures (0–5°C) to minimize side reactions .

- Stepwise purification : Vacuum distillation (117–121°C at 3 mmHg) and repeated washing to isolate the target compound .

Advanced Research Questions

Q. How should researchers address contradictions in literature regarding yeast strain impacts on this compound levels?

Conflicting findings (e.g., Callejon et al. 2010 vs. López et al. 2011) require:

- Meta-analysis of fermentation conditions (pH, temperature, nutrient availability) across studies.

- Interaction effect testing : Design experiments to evaluate yeast-MLF combinatorial impacts using ANOVA .

- Reproducibility protocols : Standardize MLF induction methods (e.g., commercial vs. spontaneous bacterial cultures) .

Q. What methodologies are appropriate for assessing this compound’s hepatotoxicity in preclinical models?

To clarify findings from animal studies (e.g., liver damage in rodents):

- In vivo models : Dose-response studies in mice/rats with histopathological liver analysis post-exposure .

- In vitro assays : HepG2 cell lines exposed to this compound, measuring ALT/AST release and oxidative stress markers .

- Confounding controls : Account for synergistic effects with other additives (e.g., sclareol in cigarettes) via factorial experimental designs .

Q. How can researchers resolve discrepancies in furan compound quantification across chromatographic techniques?

Discrepancies may arise from:

- Column selectivity : Use polar (e.g., PEG) vs. non-polar (e.g., DB-5) GC columns to compare retention indices.

- Internal standards : Spiking with deuterated analogs (e.g., d₄-Ethyl 2-furoate) to improve accuracy .

- Inter-lab validation : Collaborative trials using standardized reference materials (e.g., NIST-certified furan mixes) .

Q. What statistical approaches are recommended for analyzing this compound’s role in multi-variable fermentation systems?

For complex datasets (e.g., grape variety × yeast × MLF):

- Multivariate ANOVA : To partition variance among factors and interactions .

- Principal Component Analysis (PCA) : To visualize clustering of this compound levels relative to other volatiles (e.g., dihydrofuran-2(3H)-one) .

- Power analysis : Ensure sample sizes (n ≥ 3 per group) to detect ≥20% concentration differences .

Q. How can computational models predict this compound’s stability under varying environmental conditions?

- Molecular dynamics simulations : Model degradation pathways (e.g., hydrolysis) at different pH/temperatures.

- QSAR studies : Correlate structural features (e.g., ester group position) with stability using software like Gaussian or COSMO-RS .

- Experimental validation : Compare predicted half-lives with accelerated stability testing (40°C/75% RH for 6 months) .

Q. What ethical considerations are critical when designing toxicological studies on this compound?

- 3R compliance : Replace animal models with in vitro assays where possible; refine dosing to minimize suffering .

- Institutional Review Board (IRB) approval : Document protocols for humane endpoints and data transparency .

- Conflict of interest disclosure : Disclose funding sources (e.g., tobacco industry ties) to mitigate bias .

Q. How can researchers leverage secondary data (e.g., public databases) to study this compound’s ecological impacts?

- Data mining : Extract furan compound levels from environmental monitoring databases (e.g., EPA’s CompTox Dashboard).

- Meta-regression : Analyze correlations between this compound emissions and regional health outcomes (e.g., liver disease rates) .

- Gap analysis : Identify understudied exposure pathways (e.g., groundwater leaching near industrial sites) .

Properties

IUPAC Name |

ethyl furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXSTXWKZVAVOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060640 | |

| Record name | 2-Furancarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-99-3, 1335-40-6 | |

| Record name | Ethyl 2-furoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL 2-FUROATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furancarboxylic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1H449R92T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.